molecular formula C20H25N5O3 B2618860 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1795298-98-4

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No.: B2618860
CAS No.: 1795298-98-4
M. Wt: 383.452
InChI Key: PJSZOOOPFZTEPF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with an appropriate amine to form the benzyl intermediate.

    Coupling with Pyrazolopyrimidine: The benzyl intermediate is then coupled with 2-methylpyrazolo[1,5-a]pyrimidine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-9-19-22-12-16(13-25(19)24-14)5-4-8-21-20(26)23-11-15-6-7-17(27-2)18(10-15)28-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSZOOOPFZTEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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